molecular formula C16H20N4O4S B2892330 2-{4-[(2,5-Dimethoxyphenyl)sulfonyl]piperazino}pyrimidine CAS No. 725215-07-6

2-{4-[(2,5-Dimethoxyphenyl)sulfonyl]piperazino}pyrimidine

Cat. No.: B2892330
CAS No.: 725215-07-6
M. Wt: 364.42
InChI Key: HBYFLUJEVATBGV-UHFFFAOYSA-N
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Description

2-{4-[(2,5-Dimethoxyphenyl)sulfonyl]piperazino}pyrimidine is a pyrimidine-based compound featuring a piperazine ring substituted with a (2,5-dimethoxyphenyl)sulfonyl group. The molecule combines a pyrimidine core (C₄H₃N₂) with a piperazine moiety (C₄H₈N₂), linked via a sulfonyl bridge (-SO₂-) to a 2,5-dimethoxyphenyl group. The methoxy substituents at the 2- and 5-positions of the phenyl ring confer electron-donating properties, which may enhance solubility and influence binding interactions in biological systems.

Molecular Formula: C₁₆H₂₀N₄O₄S
Molecular Weight: ~364.42 g/mol (calculated).

Properties

IUPAC Name

2-[4-(2,5-dimethoxyphenyl)sulfonylpiperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O4S/c1-23-13-4-5-14(24-2)15(12-13)25(21,22)20-10-8-19(9-11-20)16-17-6-3-7-18-16/h3-7,12H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBYFLUJEVATBGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{4-[(2,5-Dimethoxyphenyl)sulfonyl]piperazino}pyrimidine typically involves multiple steps, including the formation of the piperazine and pyrimidine rings, followed by the introduction of the sulfonyl group. Specific synthetic routes and reaction conditions can vary, but common methods include:

    Formation of Piperazine Ring: This can be achieved through the reaction of ethylenediamine with a suitable dihalide.

    Formation of Pyrimidine Ring: This often involves the cyclization of appropriate precursors such as amidines or ureas.

    Introduction of Sulfonyl Group: This step typically involves the reaction of the piperazine derivative with a sulfonyl chloride in the presence of a base.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .

Chemical Reactions Analysis

2-{4-[(2,5-Dimethoxyphenyl)sulfonyl]piperazino}pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents such as alkyl halides or amines.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-{4-[(2,5-Dimethoxyphenyl)sulfonyl]piperazino}pyrimidine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{4-[(2,5-Dimethoxyphenyl)sulfonyl]piperazino}pyrimidine involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound’s effects are mediated through its binding to these targets, leading to changes in cellular processes .

Comparison with Similar Compounds

Table 1. Structural and Molecular Comparison of Pyrimidine Derivatives

Catalog Number Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent(s)
Target Compound This compound C₁₆H₂₀N₄O₄S 364.42 2,5-Dimethoxyphenylsulfonyl
168970 2-{4-[(2-Nitrophenyl)sulfonyl]piperazino}pyrimidine C₁₄H₁₅N₅O₄S 349.37 2-Nitrophenylsulfonyl
168954 N-(4-{[(2,6-Dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide C₁₇H₁₆N₄O₃S₂ 388.47 Thiophenecarboxamide, dimethylpyrimidine
168948 (3,5-Dinitrophenyl)[4-(2-pyrimidinyl)piperazino]methanone C₁₅H₁₄N₆O₅ 358.32 3,5-Dinitrophenyl, methanone
168946 Methyl 3-({[4-(2-pyrimidinyl)piperazino]carbothioyl}amino)-2-thiophenecarboxylate C₁₅H₁₇N₅O₂S₂ 363.46 Thiophenecarboxylate, carbothioyl
168939 2-[4-(2-Naphthylsulfonyl)piperazino]pyrimidine C₁₈H₁₈N₄O₂S 354.43 2-Naphthylsulfonyl

Key Comparative Insights

In contrast, the 2-nitrophenylsulfonyl group (168970) is strongly electron-withdrawing, which may reduce solubility but increase electrophilic reactivity . The 3,5-dinitrophenyl substituent (168948) introduces two nitro groups, creating a highly electron-deficient aromatic system. This could favor interactions with electron-rich biological targets but reduce metabolic stability .

Conversely, the smaller thiophenecarboxamide (168954) and thiophenecarboxylate (168946) groups may improve membrane permeability due to reduced steric bulk .

Functional Group Diversity: Compounds with thiophene rings (168954, 168946) introduce sulfur atoms, which may alter electronic properties and facilitate π-stacking interactions. The carbothioyl group in 168946 could enhance metal-binding capacity compared to the target compound’s sulfonyl bridge . The methanone group in 168948 adds a ketone functionality, enabling hydrogen-bonding interactions absent in the target compound .

Molecular Weight Trends :

  • The target compound’s molecular weight (364.42 g/mol) falls within the mid-range of the compared derivatives (349.37–388.47 g/mol). Higher weights in 168954 and 168946 reflect the inclusion of sulfur-rich substituents, while lower weights in 168939 and 168948 correlate with simpler or more compact groups .

Biological Activity

2-{4-[(2,5-Dimethoxyphenyl)sulfonyl]piperazino}pyrimidine, with the molecular formula C16H20N4O4S and CAS No. 725215-07-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on available research findings.

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the Piperazine Ring : Achieved through the reaction of ethylenediamine with a suitable dihalide.
  • Formation of the Pyrimidine Ring : Typically involves cyclization of precursors such as amidines or ureas.
  • Introduction of the Sulfonyl Group : This is accomplished by reacting the piperazine derivative with sulfonyl chloride in the presence of a base.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Several studies have reported that pyrimidine derivatives possess significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains and fungi .

Anticancer Properties

Pyrimidine derivatives are also known for their anticancer potential. In vitro studies have demonstrated that related compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The sulfonyl group in this compound may enhance its interaction with target proteins involved in cancer pathways.

The biological activity of this compound is thought to involve:

  • Enzyme Inhibition : The sulfonyl moiety may interact with enzymes or receptors, inhibiting their activity and altering cellular processes.
  • Molecular Docking Studies : These studies suggest that the compound can effectively bind to specific targets within cells, which is critical for its antimicrobial and anticancer effects .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructureBiological Activity
2-{4-[(2,5-Dimethoxyphenyl)sulfonyl]piperazino}benzeneBenzene ring instead of pyrimidineModerate antimicrobial activity
2-{4-[(2,5-Dimethoxyphenyl)sulfonyl]piperazino}thiopheneThiophene ring instead of pyrimidineEnhanced anticancer properties

This table highlights the structural differences and their implications for biological activity.

Case Studies

  • Antiparasitic Activity : A study evaluated pyrimidine derivatives against Plasmodium falciparum dihydrofolate reductase (PfDHFR), revealing promising inhibitory activity that could be relevant for developing antimalarial therapies .
  • Antitumor Efficacy : Another research focused on a series of pyrimidines showing significant cytotoxic effects against various cancer cell lines, indicating that modifications in structure can lead to enhanced biological activity .

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